1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety, a sulfonyl group, and a nitroimidazole ring
Preparation Methods
The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. The sulfonylation of the methoxynaphthalene is achieved using sulfonyl chloride in the presence of a base. The resulting sulfonyl derivative is then subjected to nitration to introduce the nitro group. Finally, the imidazole ring is constructed through a cyclization reaction involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with target molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Methoxynaphthalen-1-yl)ethan-1-one: This compound shares the methoxynaphthalene moiety but lacks the sulfonyl and nitroimidazole groups, resulting in different chemical properties and applications.
1-(4-Methoxynaphthalen-1-yl)sulfonyl-5-methylbenzotriazole: This compound contains a sulfonyl group and a benzotriazole ring, making it structurally similar but functionally distinct. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-10-16-9-15(18(19)20)17(10)24(21,22)14-8-7-13(23-2)11-5-3-4-6-12(11)14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKFDLLAVXFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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